molecular formula C11H11N3O B3291923 N-(4-aminoquinolin-6-yl)acetamide CAS No. 874497-95-7

N-(4-aminoquinolin-6-yl)acetamide

Cat. No.: B3291923
CAS No.: 874497-95-7
M. Wt: 201.22 g/mol
InChI Key: GDTAAZPWMYXQJI-UHFFFAOYSA-N
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Description

N-(4-aminoquinolin-6-yl)acetamide is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminoquinolin-6-yl)acetamide typically involves the reaction of 4-aminoquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminoquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminoquinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-aminoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of β-hematin, which is crucial for the survival of certain parasites. This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

N-(4-aminoquinolin-6-yl)acetamide is a derivative of quinoline, a bicyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an acetamide functional group attached to a 4-aminoquinoline moiety. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O, with notable physical properties such as a melting point of approximately 150-155 °C and a boiling point around 360 °C under standard atmospheric conditions.

Antimalarial Activity

This compound has been studied for its antimalarial properties , particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds with similar structures exhibit enhanced transportation to the parasite's food vacuole, facilitating their action against the parasite . In vitro studies have shown that derivatives of 4-aminoquinoline can effectively inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values ranging from 5.52 to 89.8 nM .

Table 1: Antimalarial Activity of Related Compounds

Compound NameIC50 (nM)Activity Against Strains
TDR 588455.52Chloroquine-resistant W2 strain
TDR 5884689.8Multidrug-resistant strains
This compoundTBDUnder investigation

Antimicrobial Properties

The compound also exhibits antimicrobial activity , showing potential in inhibiting various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of β-Hematin Formation : The compound inhibits the formation of β-hematin, a critical component for the detoxification of heme in malaria parasites. This inhibition leads to an accumulation of toxic heme, ultimately resulting in parasite death.
  • DNA Intercalation : Similar quinoline derivatives have shown the ability to intercalate between DNA base pairs, which may lead to disruptions in replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • A study by Chavain et al. demonstrated that hybrid compounds containing aminoquinoline structures showed improved activity against P. falciparum, indicating that structural modifications can enhance therapeutic effects .
  • Research on novel derivatives revealed that certain compounds exhibited higher antiplasmodial activity compared to traditional treatments like chloroquine, suggesting a promising avenue for drug development against resistant malaria strains .

Properties

IUPAC Name

N-(4-aminoquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTAAZPWMYXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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